4-(2-Nitrophenoxy)piperidine
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Overview
Description
4-(2-Nitrophenoxy)piperidine is an organic compound with the molecular formula C11H14N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)piperidine typically involves the reaction of 2-nitrophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactions and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenoxy)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Reduction: 4-(2-Aminophenoxy)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenoxy)piperidine is not extensively documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets and pathways. For instance, they may modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and apoptosis .
Comparison with Similar Compounds
4-(2-Chloro-4-nitrophenoxy)piperidine: Similar in structure but with a chloro substituent instead of a nitro group.
Pyridine Derivatives: These compounds share the piperidine core but differ in their substituents and functional groups.
Uniqueness: 4-(2-Nitrophenoxy)piperidine is unique due to its specific nitrophenoxy substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 |
InChI Key |
BAHVOWOITZBNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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